N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
This compound belongs to the class of arylboronic esters functionalized with acetamide groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis. The methyl group at the phenyl ring’s 2-position and the acetamide at the meta position (relative to boron) confer distinct steric and electronic properties, influencing reactivity and solubility .
Properties
Molecular Formula |
C15H22BNO3 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H22BNO3/c1-10-7-8-12(9-13(10)17-11(2)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18) |
InChI Key |
ZAODGLYLWBMJKK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This process includes the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic acids.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value of approximately 0.126 μM. This indicates a strong potential for further development as a therapeutic agent against triple-negative breast cancer (TNBC) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 0.25–1 μg/mL . This suggests potential applications in treating resistant bacterial infections.
Drug Delivery Systems
N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can serve as a drug delivery vehicle due to its boron-containing structure. Boron compounds are known to enhance the solubility and stability of drugs in biological systems.
Table 1: Summary of Medicinal Applications
| Application Type | Specific Use | Efficacy/Results |
|---|---|---|
| Anticancer | Breast cancer treatment | IC50 = 0.126 μM against MDA-MB-231 |
| Antimicrobial | MRSA infections | MIC = 0.25–1 μg/mL |
| Drug Delivery Systems | Enhancing drug solubility | Improved stability and bioavailability |
Polymer Chemistry
The compound's unique dioxaborolane moiety makes it suitable for use in polymerization processes. It can act as a cross-linking agent or a monomer in the synthesis of advanced materials with tailored properties.
Photonic Applications
Research indicates that compounds containing boron can enhance the optical properties of materials used in photonics. N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may be explored for applications in optoelectronic devices due to its potential to modify light absorption and emission characteristics.
Table 2: Summary of Material Science Applications
| Application Type | Specific Use | Properties Enhanced |
|---|---|---|
| Polymer Chemistry | Cross-linking agent | Improved mechanical strength |
| Photonic Applications | Optoelectronic devices | Enhanced light absorption/emission |
Mechanism of Action
The mechanism of action of N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(2-Methyl-5-(pinacolboron)phenyl)pivalamide
- Key Difference : Pivalamide (tert-butyl carboxamide) replaces acetamide.
- Molecular weight increases to 317.23 g/mol versus ~299.15 g/mol for the acetamide analog .
N-(2-Chloro-5-(pinacolboron)phenyl)acetamide
- Key Difference : Chlorine substituent at the 2-position.
- Impact : The electron-withdrawing chlorine enhances electrophilicity at the boron center, improving cross-coupling efficiency. This compound (CAS: 1351379-40-2) is priced at €294–568, reflecting its synthetic utility .
N-(5-(Pinacolboron)-2-pyridyl)acetamide
Boron Position and Regioselectivity
N-(4-(Pinacolboron)phenyl)acetamide
- Key Difference : Boron at the para position.
- Impact : Synthesized via iridium-catalyzed borylation, this isomer forms in 93% yield under optimized conditions (THF, 50°C). Para substitution reduces steric hindrance, favoring higher yields in coupling reactions compared to meta-substituted analogs .
N-(3,5-Bis(pinacolboron)phenyl)acetamide
- Key Difference : Dual boron groups at meta positions.
- Impact: The bis-borylated derivative exhibits enhanced reactivity in multi-component couplings but requires rigorous chromatographic purification (3:1 di-borylated:mono-borylated ratio). ¹H NMR analysis confirms regioselectivity .
Functional Group Modifications
N-(3-Fluoro-4-(pinacolboron)phenyl)acetamide
- Key Difference : Fluorine at the 3-position.
- Impact: Fluorine’s electron-withdrawing effect stabilizes the boron-aryl bond, as evidenced by ¹¹B-NMR shifts (29.94 ppm vs. 31.08 ppm for non-fluorinated analogs). This compound (CAS: 504437-66-5) is marketed as an API intermediate .
N-(2-(Pinacolboron)-5-(trifluoromethoxy)phenyl)acetamide
Physicochemical and Spectroscopic Data
*Data inferred from structurally similar compounds in .
Biological Activity
N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Molecular Formula : C15H22BNO2
- Molecular Weight : 259.15 g/mol
- CAS Number : 1218791-01-5
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which may enhance the compound's efficacy in biological systems.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibit significant antiproliferative effects on various cancer cell lines. For example:
- Anti-inflammatory Properties :
- Antiviral Activity :
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related compound on triple-negative breast cancer (TNBC). The results indicated that the compound significantly inhibited cell proliferation and reduced lung metastasis in mouse models. The mechanism involved inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis .
Case Study 2: Safety Profile Assessment
In a subacute toxicity study involving healthy mice, a structurally similar compound was administered at high doses (40 mg/kg). The findings indicated a favorable safety profile with no significant adverse effects observed over the treatment period .
Data Summary Table
| Activity Type | Cell Line/Model | IC50 Value (μM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 0.34 | Induces apoptosis and G2/M arrest |
| Anticancer | HeLa | 0.52 | Significant antiproliferative effect |
| Anti-inflammatory | BV-2 Microglial Cells | Not specified | Reduced NO and IL-6 levels |
| Antiviral | Influenza Virus Model | Not specified | Significant viral load reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
